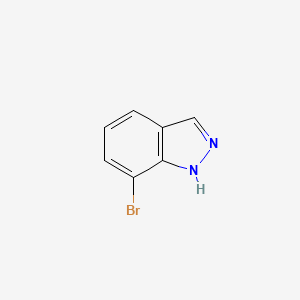

7-bromo-1H-indazole

Vue d'ensemble

Description

7-Bromo-1H-indazole est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont des structures bicycliques composées d'un cycle benzénique fusionné à un cycle pyrazole. L'atome de brome en position 7 du cycle indazole confère à ce composé des propriétés chimiques uniques. Les dérivés d'indazole sont connus pour leur large éventail d'activités biologiques, notamment anticancéreuses, anti-inflammatoires et antimicrobiennes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 7-bromo-1H-indazole peut être réalisée par différentes méthodes. Une approche courante consiste à la bromation du 1H-indazole. Ceci peut être fait en dissolvant le 1H-indazole dans de l'acétonitrile et en ajoutant du N-bromosuccinimide à des températures contrôlées entre -10 °C et 10 °C. La réaction dure généralement 1 à 2 heures, suivie de l'ajout d'hydrogénosulfite de sodium pour éteindre la réaction .

Méthodes de Production Industrielle : La production industrielle du this compound implique souvent des réactions de bromation à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, avec un contrôle minutieux des conditions de réaction afin de minimiser les sous-produits et d'assurer une qualité constante.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 7th position undergoes nucleophilic substitution under various conditions, forming derivatives with enhanced biological or material properties.

Key Reactions:

- Amination: Reaction with ammonia or amines yields 7-amino-1H-indazole derivatives .

- Thiol Substitution: Thiols replace bromine in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Example Conditions:

| Substrate | Nucleophile | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Piperidine | DMF | K₂CO₃ | 82% | |

| This compound | NaSH | EtOH/H₂O | NaOH | 75% |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling arylation and amination at the 7th position.

Suzuki-Miyaura Coupling

Reaction with boronic acids under palladium catalysis produces 7-aryl-1H-indazoles, critical for drug discovery .

Standard Protocol:

Example Products:

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 7-Phenyl-1H-indazole | 85% |

| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indazole | 78% |

Buchwald-Hartwig Amination

Enables C–N bond formation with amines, yielding 7-amino derivatives.

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes EAS at positions 4 and 6 due to electron-rich aromaticity.

Notable Reactions:

- Nitration: Concentrated HNO₃/H₂SO₄ at 0°C produces 4-nitro-7-bromo-1H-indazole .

- Sulfonation: Fuming H₂SO₄ yields sulfonated derivatives .

Regioselectivity:

| Reaction | Position | Major Product | Yield |

|---|---|---|---|

| Nitration | 4 | 4-Nitro-7-bromo-1H-indazole | 68% |

| Bromination | 6 | 6,7-Dibromo-1H-indazole | 72% |

Reduction

Bromine can be reduced to hydrogen under hydrogenolysis conditions:

Ring Oxidation

The indazole ring resists oxidation under mild conditions but reacts with strong oxidizers (e.g., KMnO₄) to form quinazoline derivatives .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles.

Example Reaction:

- With Hydrazine: Forms pyrazolo[3,4-d]pyrimidines under microwave irradiation .

- Conditions: Hydrazine hydrate, EtOH, 120°C, 30 min

- Yield: 76%

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

7-Bromo-1H-indazole has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 7-bromo-1H-indazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The bromine atom enhances its binding affinity and specificity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

1H-Indazole: The parent compound without the bromine atom.

5-Bromo-1H-Indazole: A similar compound with the bromine atom at the 5th position.

7-Nitro-1H-Indazole: Another derivative with a nitro group instead of bromine.

Uniqueness: 7-Bromo-1H-indazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. Compared to other indazole derivatives, it often exhibits enhanced binding affinity and specificity in biological systems .

Activité Biologique

7-Bromo-1H-indazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the indazole ring, which influences its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 197.03 g/mol. Its structure can be represented using SMILES notation: Brc1cc2c[nH]cnc2c1.

Biological Activities

Research has identified several key biological activities associated with this compound, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, particularly against various bacterial strains. It has been found to inhibit the activity of lactoperoxidase (LPO), an enzyme that plays a crucial role in the antimicrobial defense system .

- Inhibition of Cytochrome P450 Enzymes : This compound has been reported to selectively inhibit certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and therapeutic interventions.

- Antitumor Activity : Indazole derivatives, including this compound, have shown promise as anti-tumor agents. They may interfere with cellular pathways involved in tumor growth and proliferation .

Synthesis of this compound

The synthesis of this compound typically involves bromination reactions on indazole derivatives. A common method includes:

- Bromination : The compound can be synthesized through regioselective bromination of indazole or its derivatives using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Purification : The synthesized product is usually purified via recrystallization or column chromatography to achieve high purity levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Lactoperoxidase Inhibition : A study investigated the inhibitory effects of various indazoles on bovine milk LPO activity. The results indicated that this compound significantly inhibited LPO, suggesting its potential use as an antimicrobial agent .

- Cytochrome P450 Interaction : Research focusing on the interaction of indazoles with cytochrome P450 enzymes revealed that this compound acts as a selective inhibitor for CYP1A2, highlighting its relevance in pharmacokinetics and drug-drug interaction studies .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Bromo-5-nitro-1H-indazole | 685109-10-8 | 0.92 | Contains a nitro group; more complex structure |

| 5-Nitroindazole | Not available | 0.83 | Lacks bromine; simpler structure |

| 4-Bromo-1H-indazole | Not available | 0.86 | Bromine at position 4; different biological profile |

| Methyl this compound-5-carboxylate | Not available | 0.86 | Contains carboxylate group; more polar |

This table illustrates how the presence of both bromine and nitro groups in derivatives like 7-bromo-5-nitro-1H-indazole contributes to distinct chemical reactivity and biological activity compared to other compounds.

Propriétés

IUPAC Name |

7-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHHWCPTROQUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968630 | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-58-2 | |

| Record name | 7-Bromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that 7-bromo-1H-indazole inhibits lactoperoxidase. Can you elaborate on the significance of this finding?

A1: Lactoperoxidase (LPO) is an enzyme with crucial antimicrobial properties, playing a vital role in the innate immune system's defense against pathogens. [] Inhibiting LPO can potentially disrupt this defense mechanism. The study demonstrated that this compound, alongside other indazole derivatives, exhibited inhibitory effects on bovine milk LPO. [] While the study focuses on the inhibitory action, further research is essential to understand the full implications of this interaction, especially its potential effects on immune response and its relevance to human health.

Q2: The study focuses on inhibition constants (Ki values). What do these values tell us about this compound's interaction with LPO?

A2: The Ki value is a measure of how effectively a molecule binds to a specific enzyme and inhibits its activity. A lower Ki value indicates a stronger binding affinity and a more potent inhibitor. The study determined the Ki value of this compound for bovine milk LPO. [] While the exact Ki value wasn't specified for this compound in this summarized response, the study states that Ki values for the tested indazoles ranged from 4.10 to 252.78 µM. [] This quantitative data helps researchers compare the inhibitory potency of different molecules and understand the strength of the interaction between this compound and LPO.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.